Wnt-Dependent Cancer Cell Selectivity vs. Wnt-Independent Cell Lines
aStAx-35R selectively reduces proliferation of Wnt-dependent colorectal cancer cell lines but spares Wnt-independent lines, establishing pathway-specific activity [1]. This selectivity was not observed with the negative control peptide aStAx-41R [1].
| Evidence Dimension | Cell proliferation inhibition (5-day treatment at 10 μM) |
|---|---|
| Target Compound Data | aStAx-35R significantly decreased cellular ATP levels in DLD1, SW480, and HCT116 cells (Wnt-dependent); no significant effect on A549 and RKO cells (Wnt-independent) |
| Comparator Or Baseline | Negative control peptide aStAx-41R showed no significant effect in any cell line tested |
| Quantified Difference | Cell-type selective: growth inhibition observed in 3/3 Wnt-mutant lines vs. 0/2 Wnt-WT lines |
| Conditions | DLD1, SW480, HCT116 (β-catenin-mutant, Wnt-dependent); A549, RKO (Wnt-independent); 10 μM, 5 days; cellular ATP readout |
Why This Matters
Ensures that aStAx-35R is fit-for-purpose in experiments requiring Wnt-pathway-specific inhibition, reducing false negatives in Wnt-independent contexts.
- [1] Grossmann TN, Yeh JT, Bowman BR, Chu Q, Moellering RE, Verdine GL. Inhibition of oncogenic Wnt signaling through direct targeting of β-catenin. Proc Natl Acad Sci U S A. 2012 Oct 30;109(44):17942-7. doi: 10.1073/pnas.1208396109. View Source
